{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with difluoromethyl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole rings, followed by the introduction of the difluoromethyl and propan-2-yl groups through nucleophilic substitution reactions. The final step involves the coupling of the two substituted pyrazole rings via a methylamine linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(methyl)-1H-pyrazol-4-yl]methyl})amine
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both difluoromethyl and propan-2-yl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.
Properties
Molecular Formula |
C12H17F2N5 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-9(2)18-8-10(6-17-18)5-15-7-11-3-4-16-19(11)12(13)14/h3-4,6,8-9,12,15H,5,7H2,1-2H3 |
InChI Key |
BNVLYRCBPRMGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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